molecular formula C18H20OS B274210 6-Methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one

6-Methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one

Cat. No. B274210
M. Wt: 284.4 g/mol
InChI Key: OXNWDHGRURWTFP-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one, also known as MPTP, is a synthetic compound that has been studied for its potential applications in scientific research. MPTP is a ketone that is structurally similar to the neurotransmitter dopamine, and it has been shown to selectively destroy dopamine-producing neurons in the brain. This property has made MPTP a useful tool for studying Parkinson's disease and other neurological disorders.

Mechanism of Action

6-Methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is taken up by dopamine-producing neurons in the brain through the dopamine transporter, where it inhibits mitochondrial respiration and leads to cell death.
Biochemical and physiological effects:
6-Methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one-induced neurotoxicity results in a loss of dopamine-producing neurons in the substantia nigra, which leads to a reduction in dopamine levels in the striatum. This results in the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

6-Methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one has several advantages for use in laboratory experiments. It selectively destroys dopamine-producing neurons, which allows researchers to study the specific mechanisms underlying Parkinson's disease. 6-Methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one-induced neurotoxicity is also rapid and reproducible, which makes it a useful tool for studying the effects of different treatments on the disease.
However, there are also limitations to the use of 6-Methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one in laboratory experiments. 6-Methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one-induced neurotoxicity is not an exact replica of Parkinson's disease, as the pathology of the disease is more complex and involves multiple neurotransmitter systems. Additionally, the use of 6-Methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one in laboratory experiments raises ethical concerns, as it involves the intentional destruction of brain cells.

Future Directions

There are several future directions for research on 6-Methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one. One area of interest is the development of new treatments for Parkinson's disease that target the specific mechanisms underlying the disease. Another area of interest is the use of 6-Methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is a need for further research into the ethical implications of using 6-Methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one in laboratory experiments, and the development of alternative methods for studying neurological disorders.

Synthesis Methods

6-Methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one can be synthesized through a series of chemical reactions starting from 2-thiophenecarboxaldehyde. The synthesis involves the condensation of 2-thiophenecarboxaldehyde with methyl vinyl ketone, followed by reduction with sodium borohydride to yield 6-methyl-6-phenyl-2-hepten-4-one. This compound is then reacted with sulfur to yield 6-Methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one.

Scientific Research Applications

6-Methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one has been used extensively in scientific research to study Parkinson's disease and other neurological disorders. 6-Methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one selectively destroys dopamine-producing neurons in the brain, which mimics the pathology of Parkinson's disease. This has allowed researchers to study the mechanisms underlying Parkinson's disease and to develop new treatments for the condition.

properties

Product Name

6-Methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one

Molecular Formula

C18H20OS

Molecular Weight

284.4 g/mol

IUPAC Name

(E)-6-methyl-6-phenyl-2-thiophen-2-ylhept-2-en-4-one

InChI

InChI=1S/C18H20OS/c1-14(17-10-7-11-20-17)12-16(19)13-18(2,3)15-8-5-4-6-9-15/h4-12H,13H2,1-3H3/b14-12+

InChI Key

OXNWDHGRURWTFP-WYMLVPIESA-N

Isomeric SMILES

C/C(=C\C(=O)CC(C)(C)C1=CC=CC=C1)/C2=CC=CS2

SMILES

CC(=CC(=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CS2

Canonical SMILES

CC(=CC(=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CS2

Origin of Product

United States

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